Fulvestrant-9-sulfone-D3
Description
Contextualization of Fulvestrant (B1683766) as a Selective Estrogen Receptor Degrader (SERD) and its Therapeutic Significance
Fulvestrant is a vital medication in the treatment of hormone receptor (HR)-positive metastatic breast cancer, particularly in postmenopausal women who have experienced disease progression after anti-estrogen therapy. drugbank.comwikipedia.orgnih.gov It belongs to a class of drugs known as Selective Estrogen Receptor Degraders (SERDs). wikipedia.orgwikipedia.org Unlike some other hormonal therapies that simply block the estrogen receptor, Fulvestrant works through a dual mechanism. Firstly, it competitively binds to estrogen receptors (ER) with an affinity comparable to estradiol, thereby acting as an antagonist and blocking the proliferative actions of estrogen. wikipedia.orgeuropa.eupatsnap.com Secondly, and uniquely, it destabilizes the estrogen receptor, leading to its degradation by the cell's natural protein disposal machinery. wikipedia.orgwikipedia.org This downregulation of ER protein levels is a key aspect of its potent anti-tumor activity, even in cancers that have developed resistance to other endocrine treatments like tamoxifen. drugbank.comnih.gov
The metabolism of Fulvestrant is complex, involving multiple pathways analogous to those for endogenous steroids. These pathways include oxidation, aromatic hydroxylation, and conjugation with glucuronic acid or sulfate (B86663). drugbank.comoncologynewscentral.com The resulting metabolites are generally less active or have similar activity to Fulvestrant itself. drugbank.comeuropa.eu One of the identified metabolites is Fulvestrant-9-sulfone, formed through the oxidation of the sulfoxide (B87167) group on the parent molecule. nih.gov
Significance of Metabolite Identification and Characterization in Drug Discovery and Development
The identification and characterization of drug metabolites are crucial throughout the drug discovery and development process. nih.govwuxiapptec.com This practice, often referred to as "Metabolite ID," helps to:
Understand Pharmacokinetics and Pharmacodynamics (PK/PD): By identifying metabolites, researchers can gain a clearer picture of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govadmescope.com The presence of active metabolites can prolong or alter the pharmacological effect of the parent drug, complicating dose-response relationships. wuxiapptec.com
Assess Safety and Toxicity: Metabolites can sometimes be responsible for adverse effects or toxicity. nih.gov Regulatory bodies like the FDA require safety testing of metabolites that are found in humans at significant levels, especially if they are unique or present at disproportionately higher concentrations compared to preclinical animal models. wuxiapptec.comtandfonline.com
Predict Drug-Drug Interactions (DDI): Understanding the metabolic pathways and the enzymes involved is essential for predicting potential interactions with other co-administered drugs. admescope.com
Guide Drug Design: Early identification of metabolic "soft spots"—parts of a molecule prone to metabolic changes—can inform the design of more stable and effective drug candidates. admescope.comwuxiapptec.com
The process typically involves advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to separate, identify, and quantify these metabolic products. wuxiapptec.com
Rationale for Deuterated Analogs in Pharmacometabolomics and Bioanalytical Applications
In quantitative bioanalysis, especially when using highly sensitive techniques like mass spectrometry, an internal standard is essential to control for variability during sample preparation and analysis. aptochem.com The ideal internal standard is a stable isotopically labeled (SIL) version of the analyte, and deuterated analogs (where one or more hydrogen atoms are replaced by deuterium) are commonly used for this purpose. aptochem.comscispace.com
The key advantages of using deuterated internal standards like Fulvestrant-9-sulfone-D3 include:
Co-elution and Similar Behavior: A deuterated standard typically has the same chromatographic retention time and extraction recovery as the non-labeled compound, ensuring accurate quantification. aptochem.com
Distinct Mass Signature: The increased mass from the deuterium (B1214612) atoms allows the internal standard to be clearly distinguished from the analyte in the mass spectrometer, preventing interference. aptochem.comvulcanchem.com
Improved Assay Robustness: The use of SIL internal standards leads to more precise and reliable bioanalytical methods. scispace.comclearsynth.com
Overview of Research Trajectories for this compound
Research involving this compound primarily focuses on its application as an analytical tool. It serves as a crucial internal standard for the accurate quantification of the Fulvestrant-9-sulfone metabolite in biological samples during pharmacokinetic studies. vulcanchem.com The deuterium label provides a distinct mass that allows it to be tracked and differentiated from the endogenous metabolite using mass spectrometry. vulcanchem.com This enables precise measurement, which is fundamental to understanding the metabolic fate of Fulvestrant. While Fulvestrant-9-sulfone itself is a metabolite being studied for its biological activity, the deuterated version, this compound, is synthesized specifically for these advanced bioanalytical applications. vulcanchem.commedchemexpress.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H47F5O4S |
|---|---|
Molecular Weight |
625.8 g/mol |
IUPAC Name |
(7R,13S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C32H47F5O4S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-42(40,41)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26?,27?,28+,29?,30+/m1/s1/i14D2,28D |
InChI Key |
NQYWBGDKCPOMGL-FHKSRLEMSA-N |
Appearance |
Purity:99.5%White solid |
Synonyms |
(7α,17β)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17-diol-d3, Fulvestrant-9-sulfone-D3 |
Origin of Product |
United States |
Elucidation of Metabolic Pathways Leading to Fulvestrant 9 Sulfone
Identification and Structural Confirmation of Fulvestrant-9-sulfone as a Key Metabolite of Fulvestrant (B1683766)
In preclinical studies involving rats and dogs, the sulfone metabolite, along with the 17-ketone derivative, were found to be major excretory products. nih.gov While the presence of these metabolites was consistent across species, their relative proportions varied. nih.gov In human plasma, concentrations of both the 17-ketone and sulfone metabolites have been detected, although they are generally low in comparison to the parent drug. fda.gov The antiestrogenic activity of the putative sulfone metabolite has been evaluated and found to be comparable to that of fulvestrant itself, although other metabolites like the 17-keto compound showed reduced activity. fda.gov
Enzymatic Characterization of Sulfone Formation: Role of Cytochrome P450 Isoenzymes (e.g., CYP3A4) and Other Oxidative Systems in Sulfone Biotransformation
The oxidation of the sulfoxide (B87167) side chain of fulvestrant to form Fulvestrant-9-sulfone is primarily mediated by the cytochrome P450 (CYP) system. nih.govnih.gov In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have pinpointed CYP3A4 as the principal isoenzyme responsible for this oxidative transformation. nih.gov The involvement of CYP3A4 is further substantiated by inhibition studies, where ketoconazole, a known CYP3A4 inhibitor, markedly inhibited most of fulvestrant's metabolic pathways in microsomal settings. nih.gov Conversely, selective inhibitors of other major CYP isoforms, such as CYP1A2, 2C9, 2C19, and 2D6, did not affect the metabolism of fulvestrant. nih.gov
Subcellular Localization of Metabolic Biotransformation Processes for Fulvestrant and its Sulfone Metabolite (e.g., Microsomal vs. Cytosolic)
The metabolic biotransformation of fulvestrant occurs in different subcellular compartments, primarily dictated by the location of the involved enzymes. The formation of Fulvestrant-9-sulfone, being a CYP3A4-mediated oxidation, predominantly takes place in the endoplasmic reticulum of hepatocytes, where CYP enzymes are concentrated. patsnap.com This is reflected in in vitro studies where liver microsomes, which are vesicles of the endoplasmic reticulum, are effective in generating the sulfone metabolite. nih.govoncotarget.com
In contrast, other significant metabolic pathways of fulvestrant, such as sulfation, are catalyzed by sulfotransferase (SULT) enzymes located in the cytosol. nih.gov Specifically, SULT1A1 and SULT1E1 have been identified as the key isoforms responsible for fulvestrant sulfation. nih.gov Therefore, a comprehensive understanding of fulvestrant metabolism necessitates considering both microsomal (oxidation) and cytosolic (conjugation) processes. patsnap.comnih.gov
| Metabolic Pathway | Primary Enzyme(s) | Subcellular Location |
|---|---|---|
| Sulfone Formation | CYP3A4 | Microsomal (Endoplasmic Reticulum) |
| Sulfation | SULT1A1, SULT1E1 | Cytosolic |
| Glucuronidation | UGT Enzymes | Microsomal (Endoplasmic Reticulum) |
Investigation of Metabolic Cascade: Precursors and Downstream Metabolites of Fulvestrant-9-sulfone
The metabolic cascade leading to and from Fulvestrant-9-sulfone is complex. The immediate precursor to Fulvestrant-9-sulfone is the parent drug, fulvestrant, which undergoes oxidation of its sulfoxide moiety. nih.gov
Once formed, Fulvestrant-9-sulfone can be considered a terminal metabolite in its specific oxidative pathway. However, it is part of a broader metabolic profile that includes other significant transformations of the parent molecule. These parallel pathways lead to the formation of fulvestrant-17-ketone, as well as various glucuronide and sulfate (B86663) conjugates at the 3 and 17 positions of the steroid nucleus. nih.gov
A related compound, ZB716, which has a boronic acid moiety at the 3-position instead of a hydroxyl group, provides further insight. nih.gov In the metabolism of ZB716, both ZB716-sulfone and Fulvestrant-9-sulfone are detected. nih.gov This suggests that Fulvestrant-9-sulfone can be formed through two potential routes in this context: either from the de-boronation of ZB716-sulfone or through the further oxidation of fulvestrant that has been formed as a primary metabolite of ZB716. nih.gov
Comparative Metabolic Profiling of Fulvestrant in In Vitro Systems (e.g., Liver Microsomes, Hepatocytes) and Pre-clinical Animal Models (e.g., Rat, Dog)
Comparative metabolic profiling of fulvestrant has revealed both similarities and quantitative differences across various in vitro and in vivo systems.
In Vitro Systems:
Liver Microsomes: These preparations are enriched in CYP enzymes and are thus effective in demonstrating the CYP3A4-mediated formation of Fulvestrant-9-sulfone. nih.govnih.gov However, they lack the cytosolic enzymes responsible for conjugation reactions. patsnap.comaltex.org
Hepatocytes: As intact liver cells, hepatocytes contain a full complement of metabolic enzymes, including both microsomal and cytosolic enzymes. patsnap.comaltex.org Studies with human hepatocytes have indicated that while CYP3A4-mediated metabolism occurs, sulfation appears to be a more predominant pathway for fulvestrant clearance in this more complete cellular model. nih.gov This highlights the importance of using multiple in vitro systems to build a comprehensive metabolic picture.
Pre-clinical Animal Models:
Rat and Dog: In vivo studies in both rats and dogs have shown that fulvestrant is extensively metabolized, with the primary route of excretion being the feces. nih.gov The metabolite profiles in these two species are qualitatively similar, with Fulvestrant-9-sulfone and the 17-ketone analog being major excretory metabolites. nih.gov However, the relative proportions of these metabolites differ between the species. nih.gov
| Species | Fulvestrant and its 17-ketone and/or sulfone analogues (% of excretory metabolites) | Sulfate Conjugates (% of excretory metabolites) |
|---|---|---|
| Rat | 15–20% | Up to 16% |
| Dog | 61% |
This comparative data underscores the value of utilizing a range of preclinical models to understand the potential metabolic fate of a drug in humans.
Advanced Bioanalytical Methodologies for the Quantification and Characterization of Fulvestrant 9 Sulfone D3
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Fulvestrant-9-sulfone
The quantification of Fulvestrant-9-sulfone in biological matrices necessitates the development of highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. While specific literature detailing the validation for Fulvestrant-9-sulfone is sparse, the principles are well-established through extensive research on the parent compound, Fulvestrant (B1683766). nih.govorientjchem.orgsemanticscholar.orgresearchgate.net These methods are designed to resolve the analyte from endogenous interferences and other drug-related metabolites.
Method development typically begins with optimizing the chromatographic separation, most commonly on a reversed-phase column such as a C18. nih.govorientjchem.org A UPLC (Ultra-Performance Liquid Chromatography) method developed for Fulvestrant and its impurities, including the 9-sulfone, utilized a BEH Shield RP18 column, demonstrating successful resolution of these closely related compounds. d-nb.info The mobile phase often consists of a gradient mixture of an aqueous component (e.g., water with a formic acid or ammonium (B1175870) acetate (B1210297) modifier) and an organic solvent like acetonitrile (B52724) or methanol. orientjchem.orgmdpi.com
Mass spectrometric detection is typically achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.govorientjchem.org For Fulvestrant and its analogues, electrospray ionization (ESI) in the negative ion mode is common. nih.govorientjchem.org The precursor ion ([M-H]⁻) for Fulvestrant-9-sulfone (C₃₂H₄₇F₅O₄S, molecular weight: 622.77 g/mol ) would be selected in the first quadrupole, fragmented in the collision cell, and a specific product ion would be monitored by the third quadrupole. The selection of specific precursor-to-product ion transitions is crucial for method specificity.
Validation of the LC-MS/MS method is performed according to regulatory guidelines, such as those from the EMA and ICH, and includes assessment of linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability. researchgate.netmdpi.com
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography | Reversed-Phase HPLC/UPLC | nih.govmdpi.com |
| Column | Agilent SB-C18 (2.1 × 50 mm, 3.5 μm) or Kinetex biphenyl (B1667301) (150 × 4.6 mm, 2.6 µm) | nih.govmdpi.com |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Methanol and Water (containing 0.1% formic acid or 0.5% acetic acid) | orientjchem.orgmdpi.com |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | nih.govorientjchem.org |
| Detection | Multiple Reaction Monitoring (MRM) | nih.govorientjchem.org |
| Fulvestrant Transition (Example) | m/z 605.5 → 427.5 | nih.gov |
Strategic Utilization of Fulvestrant-9-sulfone-D3 as an Isotope-Labeled Internal Standard in Quantitative Assays
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis using mass spectrometry. researchgate.net A SIL-IS is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences similar ionization efficiency and susceptibility to matrix effects. tandfonline.com However, its difference in mass allows it to be distinguished from the analyte by the mass spectrometer.
For the accurate quantification of the metabolite Fulvestrant-9-sulfone, its deuterated analog, this compound, serves as the most appropriate internal standard. medchemexpress.com By adding a known concentration of this compound to each sample prior to extraction and processing, any variability or loss during sample preparation, chromatography, or ionization can be normalized. researchgate.net The analyte's concentration is determined by calculating the ratio of the analyte's response to the internal standard's response.
This strategy is well-documented for the parent compound, where Fulvestrant-D3 is routinely used as the internal standard for quantifying Fulvestrant in plasma and other biological samples. nih.govorientjchem.orgcaymanchem.com The same principle applies directly to the metabolite. The use of this compound would involve monitoring a specific MRM transition for this deuterated compound (e.g., m/z 628.8 → product ion) alongside the transition for the non-labeled Fulvestrant-9-sulfone (m/z 625.8 → product ion). This approach ensures the highest degree of accuracy and precision in quantitative assays.
High-Resolution Mass Spectrometry (HRMS) for Definitive Structural Elucidation and Impurity Profiling of this compound
High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, is a powerful tool for the characterization of reference standards such as this compound. rsc.orgsterlingpharmasolutions.com Unlike unit-resolution instruments, HRMS provides highly accurate mass measurements (typically <5 ppm), which allows for the determination of a compound's elemental formula. researchgate.net
For this compound, HRMS would be used to confirm its molecular formula (C₃₂H₄₄D₃F₅O₄S) by comparing the experimentally measured accurate mass with the theoretical calculated mass. This technique is crucial for verifying the successful synthesis and deuteration of the molecule. rsc.org
Furthermore, HRMS is indispensable for impurity profiling. sterlingpharmasolutions.com It can detect and identify potential impurities, even at very low levels. For a deuterated standard, key quality attributes to assess include:
Chemical Purity: Identifying any synthesis by-products or degradants.
Isotopic Purity: Quantifying the percentage of the desired deuterated species (d₃) relative to partially labeled (d₁, d₂) or unlabeled (d₀) versions of the compound. rsc.orgrsc.org HRMS can resolve the small mass differences between these isotopologues, allowing for an accurate assessment of isotopic enrichment. researchgate.netnih.gov
The combination of liquid chromatography with HRMS (LC-HRMS) allows for the separation of impurities before mass analysis, providing a comprehensive profile of the standard's quality. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Isotopic Purity Assessment of Synthesized this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structural elucidation and is essential for characterizing synthesized this compound. rsc.org It provides unambiguous information about the compound's atomic structure and the specific location of the deuterium (B1214612) labels.
A combination of NMR experiments is typically employed:
¹H NMR (Proton NMR): This is the most common NMR experiment. For this compound, the ¹H NMR spectrum would be compared to that of the unlabeled standard. The absence or significant reduction of proton signals at the specific sites of deuteration provides direct evidence of successful labeling. nih.govmdpi.com
¹³C NMR (Carbon NMR): The ¹³C spectrum provides information about the carbon skeleton. The carbon atoms bonded directly to deuterium will show a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift, further confirming the location of the labels.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal in the ²H NMR spectrum provides conclusive proof of deuterium incorporation. nih.gov The chemical shift indicates the electronic environment of the deuterium atom, confirming its position in the molecule. Furthermore, the integration of signals in ²H NMR can be used to assess the isotopic purity of the compound. nih.gov
Together, these NMR techniques provide a comprehensive structural assignment and a reliable assessment of isotopic purity, ensuring the integrity of the this compound standard for its use in quantitative studies. rsc.orgrsc.org
Chromatographic Separation Techniques for Metabolite Resolution in Complex Biological Matrices (e.g., Plasma, Feces, Urine from Pre-clinical Studies)
The analysis of Fulvestrant-9-sulfone in samples from preclinical studies requires robust chromatographic methods capable of separating the metabolite from the parent drug and the highly complex endogenous components of biological matrices like plasma, urine, and feces. nih.govresearchgate.net Fulvestrant is extensively metabolized, and its primary route of elimination is via the feces. fda.gov
Sample preparation is a critical first step to remove proteins and other interfering substances. Common techniques include:
Liquid-Liquid Extraction (LLE): This involves extracting the analytes from the aqueous biological sample into an immiscible organic solvent. orientjchem.org
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analytes of interest while matrix components are washed away. The analytes are then eluted with a small volume of solvent.
Following extraction, the samples are analyzed using reversed-phase HPLC or UPLC. mdpi.comnih.gov These systems provide the high efficiency needed to resolve the parent drug, its sulfone metabolite, and other potential metabolites like the 17-keto form or glucuronide conjugates. nih.govfda.gov The separation is typically achieved on C18 or similar columns using a gradient elution with mobile phases such as acetonitrile and water, often with additives like formic acid to improve peak shape and ionization efficiency. mdpi.comnih.gov The ability to achieve baseline separation of all relevant metabolites is crucial for avoiding cross-interference and ensuring accurate quantification in metabolic and pharmacokinetic studies.
Pharmacological and Biological Activity Assessment of Fulvestrant 9 Sulfone
In Vitro Estrogen Receptor Binding Affinity and Ligand-Receptor Interaction Studies of the Sulfone Metabolite
While Fulvestrant-9-sulfone is a known metabolite of Fulvestrant (B1683766), specific quantitative data detailing its binding affinity (e.g., Kᵢ or IC₅₀ values) for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) are not extensively reported in publicly available literature. The parent compound, Fulvestrant, is known to bind competitively to the estrogen receptor with a high affinity, comparable to that of estradiol. However, metabolic modifications can significantly alter binding characteristics. General studies on Fulvestrant's metabolites indicate that they are typically less active or exhibit similar activity to the parent compound in antiestrogen models. drugbank.com The change from a sulfoxide (B87167) in Fulvestrant to a sulfone in the metabolite alters the polarity and steric bulk of the side chain, which can influence the interaction with the ligand-binding domain of the estrogen receptor.
Cellular Pharmacodynamics: Effects on Estrogen Receptor Downregulation and Signaling Pathways in In Vitro Model Systems
The hallmark mechanism of the parent drug, Fulvestrant, is its function as a Selective Estrogen Receptor Degrader (SERD), which not only antagonizes the estrogen receptor but also leads to its proteasomal degradation. drugbank.com This downregulation of ER protein is a key component of its potent anti-tumor activity.
Mechanistic Investigations of Cellular Responses (e.g., Proliferation, Apoptosis) in Estrogen Receptor-Positive Cell Lines Treated with Fulvestrant-9-sulfone
The impact of Fulvestrant-9-sulfone on cellular processes such as proliferation and apoptosis has been evaluated in the context of its potential estrogenic or anti-estrogenic effects. In preclinical assays using estrogen receptor-positive cell lines, which are dependent on estrogen signaling for growth, the activity of Fulvestrant's metabolites has been characterized.
These studies have demonstrated that Fulvestrant-9-sulfone possesses no estrogenic activity. nih.gov This finding is critical, as it indicates that the metabolite does not stimulate the proliferation of ER-positive breast cancer cells. In contrast, the parent compound, Fulvestrant, potently inhibits the growth of ER-positive MCF-7 cells with an IC₅₀ of 0.29 nM. medchemexpress.com While a sulfoximine analogue of Fulvestrant, which is structurally related to the sulfone metabolite, showed potent anti-proliferative activity in MCF-7 cells (IC₅₀ of 7.1 nM), the sulfone metabolite itself is considered to be largely inactive. nih.gov Consequently, it is not expected to significantly induce apoptosis in these cell lines, a process linked to the potent anti-estrogenic and ER-degrading activity of the parent drug.
Comparative Biological Potency of Fulvestrant-9-sulfone with Parent Fulvestrant and Other Metabolites in Pre-clinical In Vitro Assays
The sulfone metabolite, formed by oxidation at the 9-position, was found to have no estrogenic activity in these assays. nih.govfda.gov Furthermore, unlike the parent compound, it did not demonstrate significant anti-estrogenic activity. nih.gov The only metabolite identified to have anti-estrogenic activity in the same order of magnitude as Fulvestrant was the 17-keto form, and even its activity was 4.5-fold lower than that of Fulvestrant. nih.gov This positions Fulvestrant-9-sulfone as a metabolite with minimal biological activity in key assays measuring hormonal effects.
| Compound | Estrogenic Activity | Relative Anti-Estrogenic Activity |
|---|---|---|
| Fulvestrant | None (Pure Antagonist) | High |
| Fulvestrant-17-keto | None | Moderate (4.5-fold less potent than Fulvestrant) |
| Fulvestrant-9-sulfone | None | Not significant |
Contribution of Fulvestrant-9-sulfone to the Overall Pharmacological Profile in Pre-clinical Models
The Fulvestrant-9-sulfone metabolite, despite being formed in vivo, is unlikely to contribute in any significant way to the therapeutic activity of Fulvestrant. nih.govfda.gov Its lack of both estrogenic and significant anti-estrogenic activity means it does not aid in blocking the estrogen receptor or promoting its degradation. nih.gov Therefore, it is considered an inactive metabolite, with its formation representing a step in the biotransformation and eventual clearance of the parent drug from the body.
Applications of Deuterated Fulvestrant 9 Sulfone D3 in Drug Metabolism and Disposition Studies
Use as a Quantitative Internal Standard in Bioanalytical Assays for Accurate Metabolite Quantification
Stable isotope-labeled molecules, particularly deuterated derivatives, are considered ideal internal standards (IS) for quantitative bioanalysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net An IS is a substance with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all samples, including calibration standards and quality controls, before sample processing. bioanalysis-zone.com Its purpose is to correct for variability during the analytical process, such as sample extraction, handling, and ionization efficiency in the mass spectrometer. bioanalysis-zone.comnih.gov
Fulvestrant-9-sulfone-D3 is intended for use as an internal standard for the quantification of its non-labeled counterpart, Fulvestrant-9-sulfone. pharmaffiliates.com The key advantage of using a stable isotope-labeled internal standard (SIL IS) is that it has nearly identical chemical and physical properties to the analyte. researchgate.netbioanalysis-zone.com This ensures that it behaves similarly during sample preparation and analysis, co-eluting with the analyte in chromatography. bioanalysis-zone.com By comparing the instrument response of the analyte to that of the known quantity of the deuterated internal standard, researchers can accurately determine the concentration of the metabolite in a given biological sample. clearsynth.com
The use of deuterated internal standards is crucial for compensating for matrix effects, where other compounds in a complex biological sample can interfere with the ionization of the target analyte, leading to inaccurate measurements. clearsynth.comlcms.cz A SIL IS helps correct for these effects, ensuring precise and robust measurements. clearsynth.com This high level of accuracy is essential for method validation and for generating reliable quantitative data in support of regulated drug development studies. nih.govclearsynth.com While deuterium (B1214612) is the most commonly used isotope for this purpose due to its relative ease of synthesis and lower cost, careful selection of the labeling position is necessary to avoid potential issues like deuterium exchange in solution or under mass spectrometry conditions. hilarispublisher.com
Table 1: Advantages of Using Deuterated Internal Standards in Bioanalysis
| Feature | Benefit in Quantitative Assays |
|---|---|
| Similar Physicochemical Properties | Behaves identically to the analyte during sample extraction and chromatography, ensuring accurate tracking. researchgate.net |
| Co-elution with Analyte | Experiences similar matrix effects and ionization suppression/enhancement. bioanalysis-zone.com |
| Mass Difference | Allows for distinct detection by the mass spectrometer while maintaining chemical similarity. |
| Correction for Variability | Compensates for inconsistencies in sample preparation, injection volume, and instrument response. bioanalysis-zone.comnih.gov |
| Improved Accuracy and Precision | Enables highly reproducible and reliable quantification of metabolites in complex biological matrices. clearsynth.comlcms.cz |
Tracing Metabolic Fate and Distribution in In Vitro and Ex Vivo Systems
Stable isotope labeling, including deuteration, is a powerful technique for tracing the metabolic fate of a drug molecule. nih.gov By introducing a "heavy" version of the metabolite, such as this compound, into in vitro systems (e.g., liver microsomes, hepatocytes) or ex vivo samples, researchers can track its transformation and distribution without the need for radioactive labels. researchgate.net
In these studies, the deuterated compound acts as a metabolic tracer. researchgate.net When a biological system is incubated with the parent drug, the formation of metabolites can be monitored. The addition of a known concentration of the deuterated metabolite standard allows for its unambiguous identification and differentiation from endogenous compounds or other drug-related material in the complex matrix of a biological sample. Mass spectrometry can easily distinguish between the natural metabolite and the heavier isotope-labeled tracer due to the mass difference.
This approach is invaluable for elucidating complex metabolic pathways. researchgate.net For instance, studies on fulvestrant (B1683766) have identified multiple metabolic transformations, including the formation of sulfones, ketones, sulfates, and glucuronides. nih.gov Using labeled standards helps confirm the structures of these metabolites and understand the sequence of metabolic reactions. For example, researchers could determine if a sulfone metabolite is formed directly from the parent drug or from another intermediate metabolite. nih.gov
Elucidation of Metabolic Reaction Kinetics and Enzyme Induction/Inhibition Studies Using Deuterated Probes
Deuteration of a drug molecule at a site of metabolism can significantly alter the rate of that metabolic reaction. This phenomenon, known as the deuterium kinetic isotope effect (KIE), occurs because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. nih.govresearchgate.net Consequently, more energy is required to break a C-D bond, which can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step, such as those mediated by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net
The KIE is a valuable tool for studying metabolic reaction kinetics. By comparing the rate of metabolism of a non-deuterated compound with its deuterated analog in an in vitro system like human liver microsomes, scientists can determine if C-H bond cleavage is a critical step in the reaction. nih.gov A significant reduction in the metabolic rate for the deuterated compound indicates a primary KIE and provides insight into the reaction mechanism. researchgate.net
Table 2: Factors Investigated Using the Deuterium Kinetic Isotope Effect (KIE)
| Area of Study | Application of Deuterated Probes | Research Finding |
|---|---|---|
| Metabolic Stability | Compare the metabolic rate of a deuterated compound to its non-deuterated parent. nih.govmdpi.com | A slower rate for the deuterated version suggests that C-H bond cleavage is rate-limiting, indicating a potential strategy to improve the drug's half-life. researchgate.net |
| Reaction Mechanisms | Determine if C-H bond cleavage is involved in the rate-determining step of a metabolic transformation. researchgate.net | Provides mechanistic insight into how metabolic enzymes process the drug. uspto.gov |
| Enzyme Contribution | Assess the impact of deuteration on metabolism by specific enzyme systems (e.g., individual CYPs). semanticscholar.org | Helps identify the key enzymes responsible for the drug's clearance. |
| Metabolic Switching | Investigate whether blocking one metabolic site through deuteration diverts metabolism to other sites. nih.govosti.gov | Elucidates alternative clearance pathways for the drug. |
Contribution to Understanding Drug-Drug Interactions at the Metabolic Level in Pre-clinical Settings
Drug-drug interactions (DDIs) frequently occur when one drug alters the metabolism of another, often by inhibiting or inducing CYP enzymes. nih.gov Understanding the potential for such interactions is a critical aspect of preclinical drug development. Deuterated compounds can contribute to this assessment by helping to delineate the specific metabolic pathways and enzymes involved in a drug's clearance. researchgate.net
Fulvestrant is metabolized in part by the CYP3A4 enzyme. nih.govclinpgx.org Preclinical and clinical studies are designed to assess whether co-administered drugs that are inhibitors or inducers of CYP3A4 affect fulvestrant's pharmacokinetics. clinpgx.orgoncologynewscentral.comfda.gov While formal DDI studies with this compound are not documented, the principles of using deuterated compounds apply. By using deuterated analogs as probes, researchers can investigate the contribution of specific enzymes to a drug's metabolism. If deuteration at a specific site alters the metabolic profile, it can highlight the pathways that are most susceptible to inhibition or induction by other drugs.
For example, if a drug is metabolized by multiple pathways, and deuteration blocks one of them, researchers can then study the susceptibility of the remaining pathways to known enzyme inhibitors or inducers. This provides a more nuanced understanding of potential DDIs. nih.gov This is particularly important when a drug's metabolites are pharmacologically active or contribute to off-target effects, as changes in their formation due to a DDI could have clinical consequences.
Application in Absolute Bioavailability Studies in Pre-clinical Species
Absolute bioavailability is the fraction of an administered drug that reaches the systemic circulation unchanged. Determining this parameter typically requires comparing the plasma concentration-time profiles after extravascular (e.g., oral) and intravenous (IV) administration. researchgate.net However, traditional crossover studies can be subject to high inter-occasion and inter-subject variability. nih.gov
A more accurate method involves the simultaneous or near-simultaneous administration of the oral dose of the non-labeled drug and an IV "microtracer" dose of its stable isotope-labeled counterpart. researchgate.nettandfonline.com This approach allows for the determination of absolute bioavailability from a single set of plasma samples, thereby reducing variability. mdpi.comresearchgate.net
In a preclinical setting, a study could be designed where an animal receives a therapeutic oral dose of a drug, and at the same time, a small, non-pharmacologically active dose of the deuterated version is given intravenously. mdpi.com By using LC-MS/MS to differentiate and quantify both the labeled and non-labeled drug in the same blood samples, researchers can calculate the absolute bioavailability with much greater precision. researchgate.net This technique eliminates errors that can arise from differences in drug clearance between separate dosing occasions. mdpi.com The increasing sensitivity of modern mass spectrometry instruments makes this approach, using stable isotopes like deuterated compounds, a cost-effective and efficient alternative to studies involving radiolabeled compounds. tandfonline.commdpi.com
Synthetic Chemistry and Isotopic Labeling Strategies for Fulvestrant 9 Sulfone D3
Chemical Synthesis Pathways and Methodologies for Fulvestrant-9-sulfone (Unlabeled)
The synthesis of unlabeled Fulvestrant-9-sulfone (see Table 1, Compound 2 ) is conceptually derived from the synthesis of its parent compound, Fulvestrant (B1683766) (see Table 1, Compound 1 ). The core of the synthesis involves the preparation of the steroidal backbone with the characteristic 7α-nonyl side chain, followed by modification of the terminal group on that side chain.
The general synthetic approach for Fulvestrant often involves the stereoselective 1,6-conjugate addition of a long-chain alkyl metallic reagent to a steroidal dienone. oup.com The side chain itself is typically constructed from starting materials like azelaic acid. oup.com During the synthesis of Fulvestrant, which contains a sulfinyl group, impurities such as the corresponding sulfide (B99878) and sulfone can be formed. mdpi.com The targeted synthesis of Fulvestrant-9-sulfone leverages this reactivity, focusing on the oxidation of the sulfur atom.
The primary method for converting the sulfinyl group of Fulvestrant or a suitable precursor to the sulfonyl group of Fulvestrant-9-sulfone is through oxidation. A common synthetic route would first involve the synthesis of the sulfide analog, (7α,17β)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)thio]nonyl]estra-1,3,5(10)-triene-3,17-diol, which is then oxidized. The oxidation can be a two-step process, going through the sulfoxide (B87167) (Fulvestrant), or a direct, more forceful oxidation to the sulfone.
Typical oxidation reagents and conditions include:
Peroxy acids: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are effective for oxidizing sulfides first to sulfoxides and, with excess reagent or harsher conditions, to sulfones.
Periodates: Sodium periodate (B1199274) can be used for the oxidation of sulfides to sulfoxides and may be driven to the sulfone under specific conditions. researchgate.net
Other oxidizing agents: Other reagents like hydrogen peroxide, often in the presence of a catalyst, can also achieve this transformation.
The synthesis requires careful control of reaction conditions to ensure complete oxidation to the sulfone without affecting other sensitive functional groups on the steroid nucleus, such as the phenolic hydroxyl group at C3 and the secondary alcohol at C17. Protecting groups may be employed for these hydroxyls during the oxidation step and subsequently removed to yield the final product. researchgate.net
Regioselective Deuteration Strategies for the Introduction of the D3 Label at the 16, 16, 17 Positions
The introduction of three deuterium (B1214612) atoms specifically at the C16 and C17 positions of the steroid D-ring requires a multi-step, regioselective approach. A plausible and effective strategy involves leveraging the reactivity of the C17-hydroxyl group and the adjacent C16-methylene group (see Figure 1). Commercially available deuterated steroids, such as Estradiol-d4 and Estrone-d4, are labeled at the 2, 4, 16, and 16 positions, demonstrating the feasibility of labeling at C16. nih.gov
The proposed synthetic sequence is as follows:
Oxidation of the 17β-Hydroxyl Group: The starting material, unlabeled Fulvestrant-9-sulfone (2 ), is first oxidized at the C17 position to form the corresponding 17-keto steroid intermediate (3 ). This can be achieved using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC), the Swern oxidation, or Collins reagent. researchgate.net This step is crucial as it activates the adjacent C16 protons for deuteration.
α-Deuteration of the 17-Ketone: The two protons at the C16 position are now alpha to a carbonyl group, making them acidic and susceptible to base-catalyzed enolization and subsequent hydrogen-deuterium exchange. By treating the 17-keto intermediate (3 ) with a deuterium source, such as deuterium oxide (D₂O), in the presence of a base (e.g., NaOD, K₂CO₃) or an acid catalyst, both C16 protons can be replaced with deuterium atoms to yield the 16,16-dideuterated intermediate (4 ). rsc.orgnih.govresearchgate.net This exchange is typically driven to completion by using an excess of the deuterium source.
Stereoselective Reduction of the 17-Ketone: The final deuterium atom is introduced at the C17 position through the stereoselective reduction of the 17-keto group in intermediate 4 . Using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), ensures the delivery of a deuterium atom to the carbonyl carbon. nih.govnih.govresearchgate.net This reduction is generally stereoselective, yielding the desired 17β-hydroxy configuration, which is the natural stereochemistry of estradiol-derived compounds. This final step produces Fulvestrant-9-sulfone-D3 (5 ).
Figure 1: Plausible synthetic scheme for the regioselective deuteration of Fulvestrant-9-sulfone at the 16, 16, and 17 positions.Purification and Characterization of Synthetic Intermediates and the Final Deuterated Compound
Throughout the synthesis, purification of the intermediates and the final product, this compound, is essential to remove unreacted starting materials, reagents, and side products. Standard chromatographic techniques are the primary methods employed for purification.
Column Chromatography: This is a fundamental technique used to separate compounds based on their polarity. For the non-polar steroid intermediates, silica (B1680970) gel chromatography with solvent systems like ethyl acetate (B1210297)/hexane is commonly used. researchgate.net
Crystallization: When intermediates or the final product are solids, crystallization from a suitable solvent system can be a highly effective method for achieving high chemical purity. mdpi.com
High-Performance Liquid Chromatography (HPLC): For final purification to achieve the high purity required for a reference standard, preparative HPLC is often utilized. Analytical HPLC is also the standard method for determining the chemical purity of the final compound. nih.gov
Characterization is performed to confirm the chemical structure and identity of the synthesized compounds at each stage. The primary analytical techniques include:
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compounds. For this compound, high-resolution mass spectrometry (HRMS) can verify the exact mass, which will be approximately 3.018 Da higher than the unlabeled compound, confirming the incorporation of three deuterium atoms.
A Certificate of Analysis for a commercial batch of this compound typically includes data from these techniques to confirm its identity and purity. nih.gov
Assessment of Isotopic Purity and Chemical Purity by Advanced Analytical Techniques
For a deuterated compound intended for use as a reference standard, rigorous assessment of both its chemical and isotopic purity is mandatory. youtube.com Advanced analytical techniques are employed to quantify these critical parameters. rsc.org
Chemical Purity is primarily determined using High-Performance Liquid Chromatography (HPLC), often coupled with a UV or photodiode array (PDA) detector. rsc.org The compound is analyzed to detect and quantify any non-deuterated or other chemical impurities. A high chemical purity, typically ≥99%, is required for reference standards. nih.gov
Isotopic Purity (or Isotopic Enrichment) refers to the percentage of the compound that contains the desired number of deuterium atoms at the specified positions. It is crucial to quantify the distribution of isotopologues (molecules differing only in their isotopic composition). nih.gov The main techniques for this assessment are Mass Spectrometry and NMR Spectroscopy.
Mass Spectrometry (MS): LC-MS is a powerful tool for determining isotopic purity. researchgate.netnih.govlibretexts.org By analyzing the mass spectrum of the compound, the relative abundances of the unlabeled (M+0), singly deuterated (M+1), doubly deuterated (M+2), triply deuterated (M+3), and sometimes over-deuterated species can be measured. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it can resolve the deuterated compound from naturally occurring ¹³C isotopes, leading to a more accurate calculation of isotopic enrichment. nih.govnih.gov Commercial standards often specify an atom % D greater than 98%. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to assess isotopic purity. nih.gov In ¹H NMR, the integration of the remaining small signals at the deuterated positions relative to other non-deuterated positions on the molecule can be used to calculate the extent of deuteration. ²H (Deuterium) NMR can also be used to directly observe the deuterium atoms and confirm their locations within the molecule.
The combination of these techniques provides a comprehensive profile of the synthesized this compound, ensuring it meets the stringent requirements for its intended use.
| Technique | Type of Purity Assessed | Information Provided | Typical Specification |
|---|---|---|---|
| HPLC-UV/PDA | Chemical | Quantifies chemical impurities and degradation products. | ≥99% |
| LC-MS / HRMS | Isotopic & Chemical | Determines the distribution of isotopologues (D0, D1, D2, D3, etc.) and confirms molecular weight. | >98% atom D |
| ¹H NMR | Isotopic & Structural | Confirms the position of deuteration by observing the disappearance of proton signals. Allows for calculation of isotopic enrichment via integration. | Confirms >98% deuteration at target sites |
| ²H NMR | Isotopic & Structural | Directly detects deuterium atoms and confirms their chemical environment. | Confirms label position |
Development of Reference Standards for Research and Quality Control
The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for use in quantitative bioanalytical methods, most notably liquid chromatography-mass spectrometry (LC-MS). The development of such a reference standard is a critical component of drug development and clinical research.
In quantitative analysis, an internal standard is a compound of known concentration added to an unknown sample to facilitate accurate quantification of a target analyte. An ideal internal standard behaves identically to the analyte during sample preparation, extraction, and analysis, thus correcting for any sample loss or variations in instrument response.
A SIL-IS like this compound is considered the "gold standard" for quantitative MS-based assays for several reasons:
Similar Physicochemical Properties: Being chemically identical to the analyte (Fulvestrant-9-sulfone), it has the same retention time in chromatography and similar ionization efficiency in the mass spectrometer.
Mass Differentiation: The mass difference of 3 Da allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling simultaneous detection and quantification.
Accuracy and Precision: Its use significantly improves the accuracy, precision, and robustness of bioanalytical methods, which is essential for regulatory submissions to bodies like the FDA.
The development process for a reference standard involves not only a robust and well-documented synthesis but also rigorous characterization to establish its identity, purity (both chemical and isotopic), and stability. nih.gov A comprehensive Certificate of Analysis (CoA) is generated that accompanies the standard, providing users with all necessary data to ensure its suitability for their assays. These standards are indispensable for pharmacokinetic studies, drug metabolism research, and clinical monitoring where precise measurement of drug and metabolite concentrations is required.
Future Directions and Emerging Research Avenues for Fulvestrant 9 Sulfone D3
Integration with Systems Biology and Pharmacogenomics Approaches in Pre-clinical Models
The integration of Fulvestrant-9-sulfone-D3 into systems biology and pharmacogenomics studies in preclinical models offers a powerful approach to elucidate the complex interplay between genetic factors, metabolic pathways, and drug response. As a stable, isotopically labeled internal standard, this compound can enable precise and accurate quantification of its non-deuterated counterpart, Fulvestrant-9-sulfone, in various biological matrices. This is crucial for building robust pharmacokinetic and pharmacodynamic (PK/PD) models within a systems biology framework.
Pharmacogenomic studies have identified that the sulfation of Fulvestrant (B1683766) is primarily catalyzed by the sulfotransferase enzymes SULT1A1 and SULT1E1. nih.gov Genetic variations, such as single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) in the SULT1A1 gene, have been shown to correlate with variability in Fulvestrant sulfation activity in human liver cytosols. nih.govnih.gov Future preclinical studies utilizing animal models with genetic modifications mimicking human SULT gene variants could leverage this compound to precisely quantify how these genetic differences impact the formation and clearance of the 9-sulfone metabolite. Such studies would provide a mechanistic understanding of inter-individual variability in Fulvestrant metabolism and response.
Table 1: Key Sulfotransferase Enzymes in Fulvestrant Metabolism and Associated Pharmacogenomic Factors
| Enzyme | Gene | Key Genetic Variations | Impact on Fulvestrant Sulfation |
| SULT1A1 | SULT1A1 | SULT1A11/2 genotype, 3'-UTR genotype, copy number | Significant association with the level of Fulvestrant sulfation activity in human liver cytosols. nih.gov |
| SULT1E1 | SULT1E1 | Not fully characterized for Fulvestrant | Displays catalytic activity towards Fulvestrant. nih.gov |
Investigation of Species-Specific Metabolic Differences in Pre-clinical Models for Translational Relevance
Preclinical animal models are fundamental in drug development, but species-specific differences in drug metabolism can pose challenges for translating findings to humans. drugbank.com While initial studies in rats and dogs have indicated that the metabolite profiles of Fulvestrant are generally similar, the relative proportions of individual metabolites can differ. nih.gov this compound can be instrumental in conducting detailed comparative metabolic studies across different preclinical species (e.g., mice, rats, dogs, and non-human primates).
By using this compound as an internal standard, researchers can accurately quantify the levels of Fulvestrant-9-sulfone in the plasma, urine, and feces of these animals following administration of the parent drug. This would allow for a precise comparison of the extent of 9-sulfonation, a key metabolic pathway for Fulvestrant. nih.gov Understanding these species-specific differences is critical for selecting the most appropriate animal model for toxicological studies and for accurately predicting the metabolic fate of Fulvestrant in humans.
Application in Targeted Metabolomics for Disease Biomarker Discovery in Relevant Biological Systems
Targeted metabolomics is a powerful approach for identifying and quantifying specific metabolites that can serve as biomarkers for disease diagnosis, prognosis, or response to therapy. mdpi.comnih.gov In the context of breast cancer, the primary indication for Fulvestrant, there is a growing interest in identifying metabolic signatures associated with treatment response and resistance. mdpi.com
While Fulvestrant-9-sulfone itself is a product of drug metabolism, its levels in patients could potentially correlate with treatment efficacy or the activity of specific metabolic pathways. The use of this compound as an internal standard in targeted mass spectrometry-based assays would enable the development of highly sensitive and specific methods for quantifying Fulvestrant-9-sulfone in patient-derived samples, such as plasma or tumor tissue. frontiersin.org Future research could explore whether circulating or intratumoral levels of this metabolite, as accurately measured using its deuterated analog, could serve as a predictive biomarker for clinical outcomes in breast cancer patients treated with Fulvestrant.
Development of Novel Analytical Platforms for Enhanced Metabolite Detection and Characterization
The unique isotopic signature of this compound makes it an ideal compound for the development and validation of novel analytical platforms. Advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LC-MS), are continually evolving to provide greater sensitivity, specificity, and throughput for metabolite analysis. bvsalud.orgnih.gov
This compound can be used to:
Optimize separation methods: Its distinct mass allows for the fine-tuning of chromatographic conditions to ensure baseline separation from the non-deuterated metabolite and other endogenous compounds.
Validate quantification assays: As a certified reference material, it is essential for establishing the accuracy, precision, linearity, and limits of detection and quantification of new analytical methods.
Explore advanced detection techniques: Its stable isotope label can be utilized in more sophisticated analytical approaches, such as isotope dilution mass spectrometry, which is considered a gold standard for quantitative analysis.
Computational Chemistry and Molecular Modeling of Metabolite-Enzyme Interactions and Ligand-Receptor Binding
Computational chemistry and molecular modeling provide invaluable insights into the molecular interactions that govern biological processes. nih.gov While docking studies have been performed for the parent drug, Fulvestrant, with the estrogen receptor (ER), similar in-silico investigations for its metabolites are lacking. researchgate.net Future computational studies could focus on modeling the interaction of Fulvestrant-9-sulfone with the active sites of the SULT1A1 and SULT1E1 enzymes. Such models could help to explain the substrate specificity and catalytic mechanism of these enzymes and could also be used to predict the impact of genetic variants on enzyme function.
Furthermore, it would be of interest to model the binding affinity of Fulvestrant-9-sulfone to the estrogen receptor. Although sulfation is generally considered an inactivation pathway for steroid hormones, researchgate.net computational modeling could provide a quantitative assessment of the extent to which the addition of a sulfone group at the 9-position alters the binding to the ER's ligand-binding pocket. While not a direct study of the deuterated form, these models would provide foundational knowledge about the metabolite that this compound is designed to trace.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Fulvestrant-9-sulfone-D3 in biological matrices, and how should they be validated?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance precision. Key validation parameters include:
- Limit of Detection (LOD) : Determined via signal-to-noise ratio (e.g., 0.1 ng/mL).
- Recovery Rates : Assessed by spiking known concentrations into blank matrices (target: 85–95%).
- Matrix Effects : Evaluate ion suppression/enhancement using post-column infusion .
- Isotopic Verification : Confirm deuterium enrichment via high-resolution mass spectrometry (HRMS) and compare isotopic patterns to non-deuterated analogs .
Q. How should researchers verify the isotopic purity of this compound during synthesis?
- Stepwise Approach :
Synthesis Monitoring : Use nuclear magnetic resonance (NMR) to track deuterium incorporation at specific positions (e.g., ¹H-NMR for absence of proton signals).
Isotopic Ratio Analysis : Calculate deuterium enrichment (%) via mass spectrometry, comparing observed vs. theoretical isotopic distributions.
Batch Consistency : Replicate synthesis across multiple batches and statistically analyze variability (e.g., ANOVA for >95% confidence) .
Advanced Research Questions
Q. How can chromatographic conditions be optimized to resolve this compound from its non-deuterated analog in complex samples?
- Experimental Design :
- Column Selection : Use a C18 column with sub-2µm particles for high resolution.
- Mobile Phase : Test acidic (0.1% formic acid) vs. neutral pH buffers to alter retention times.
- Gradient Elution : Optimize slope and duration to separate analogs with <0.1 min retention time difference.
- Validation : Perform peak purity analysis using diode-array detection (DAD) to rule out co-elution .
Q. What statistical methods address batch-to-batch variability in deuterium enrichment during synthesis?
- Data Analysis Framework :
- Multivariate Analysis : Apply principal component analysis (PCA) to identify synthesis parameters (e.g., reaction time, temperature) influencing variability.
- Control Charts : Monitor enrichment levels across batches using Shewhart charts to detect outliers.
- Root-Cause Analysis : Correlate deviations with process variables (e.g., reagent purity, humidity) and adjust protocols iteratively .
Q. How should researchers handle contradictory pharmacokinetic data for this compound across studies?
- Critical Evaluation Steps :
Methodological Audit : Compare extraction protocols, LC-MS parameters, and calibration curves for inconsistencies.
Confounding Factors : Assess differences in subject demographics, dosing regimens, or matrix effects (e.g., plasma vs. serum).
Meta-Analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity (I² statistic) and identify trends .
Key Considerations for Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
